molecular formula C17H14FN3O2S2 B2984428 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide CAS No. 893972-45-7

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide

Cat. No.: B2984428
CAS No.: 893972-45-7
M. Wt: 375.44
InChI Key: JJQIXDLZVZMMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide is a research-grade chemical compound featuring the imidazo[2,1-b]thiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its diverse biological properties and presence in compounds with various therapeutic activities . While the specific biological data for this exact molecule may still be under investigation, derivatives of the imidazo[2,1-b]thiazole core have been extensively explored for their potential in drug discovery. For instance, similar 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) research . Other research avenues for related structures include their role as ligands for central nervous system targets, such as the 5-HT6 receptor , and as TGF-beta inhibitors for investigating cancer and other diseases . The structure of this compound, which incorporates a 2-fluorobenzenesulfonamide group, suggests potential for interaction with various enzymatic targets, as sulfonamide-containing compounds are common in pharmacology. This product is intended for use in exploratory biological screening, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry programs. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound class. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S2/c18-14-6-1-2-7-16(14)25(22,23)20-13-5-3-4-12(10-13)15-11-21-8-9-24-17(21)19-15/h1-7,10-11,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQIXDLZVZMMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

It is known that the reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in phh for 2–4 h. This suggests that the compound’s action may be influenced by temperature and other environmental conditions.

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and comparative studies with related compounds.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Imidazo[2,1-b]thiazole ring : Known for its biological significance.
  • Phenyl group : Enhances lipophilicity and biological interactions.
  • Fluorobenzenesulfonamide moiety : Contributes to its pharmacological profile.

These structural features suggest that the compound may exhibit significant reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with similar imidazo[2,1-b]thiazole structures often exhibit antimicrobial properties. A study evaluating various thiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

Compound NameActivity Against S.aureus (G+)Activity Against E.coli (G-)
Compound AInhibition Zone: 22 mmInhibition Zone: 18 mm
Compound BInhibition Zone: 24 mmInhibition Zone: 20 mm
This compoundTBDTBD

The specific activity of this compound against these strains remains to be determined through empirical testing.

Anticancer Properties

Studies have shown that derivatives of imidazo[2,1-b]thiazole possess anticancer activities. For instance, certain thiazole compounds were effective against various cancer cell lines. The following table summarizes findings from relevant studies:

Compound NameCancer Cell Line TestedIC50 (µM)
Compound CHT29 (Colorectal Cancer)15
Compound DH460 (Lung Cancer)10
This compoundTBDTBD

The potential anticancer effects of this compound are promising but require further investigation to establish efficacy and mechanisms of action.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through the reaction of thiazole derivatives with appropriate halogenated aromatic compounds.
  • Coupling Reactions : The imidazo[2,1-b]thiazole intermediate is coupled with phenolic or sulfonamide groups via nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Comparative Studies

Comparative studies with structurally similar compounds reveal unique biological profiles. For instance:

Compound NameStructural FeaturesNotable Biological Activity
Compound ESimilar imidazo structureAntimicrobial
Compound FContains additional functional groupsAnticancer
This compoundUnique combination enhances activity

The unique combination of an imidazo[2,1-b]thiazole with a fluorobenzenesulfonamide structure may enhance the biological activity of this compound compared to others in its class.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Imidazo[2,1-b]thiazole Derivatives with Carboxamide Linkages
  • SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide): Key Features: Carboxamide linkage, quinoxaline substituent, piperazine-methyl group. Activity: Potent SIRT1 agonist, induces mitochondrial biogenesis and rescues mitochondrial function post-oxidative injury . Comparison: The sulfonamide group in the target compound replaces the carboxamide, likely altering hydrogen-bonding interactions and target specificity. Fluorine substitution may enhance metabolic stability compared to SRT1720’s quinoxaline group .
  • ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide): Key Features: Ethyl and methyl substituents on the imidazo-thiazole core, dihydrobenzofuran group. Activity: Anti-parasitic or kinase inhibition (inferred from structural class) .
Sulfonamide Derivatives
  • N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide (Sirtuin Modulator 2) :

    • Key Features : Methoxybenzamide substituent.
    • Activity : Anti-diabetic, anti-inflammatory, and anti-tumor effects via sirtuin modulation .
    • Comparison : The target’s 2-fluorobenzenesulfonamide group may enhance binding affinity to sirtuins or other NAD+-dependent enzymes due to increased acidity and electron-withdrawing effects .
  • N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide :

    • Key Features : Methoxy and dimethyl substituents on the benzenesulfonamide.
    • Activity : Undisclosed, but structural similarity suggests enzyme inhibition .
    • Comparison : The target’s fluorine atom may improve pharmacokinetic properties (e.g., half-life) compared to bulkier methyl/methoxy groups .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Core Structure Substituent Activity/Application Key Differentiator
Target Compound Dihydroimidazo-thiazole 2-Fluorobenzenesulfonamide Putative enzyme modulation Sulfonamide + Fluorine
SRT1720 Imidazo-thiazole Quinoxaline-carboxamide SIRT1 activation Carboxamide + Piperazine
ND-11503 Imidazo-thiazole Ethyl/methyl + dihydrobenzofuran Anti-parasitic (inferred) Aliphatic substituents
Sirtuin Modulator 2 Imidazo-thiazole 2-Methoxybenzamide Anti-diabetic/anti-inflammatory Methoxybenzamide
N-(3-Imidazo...dimethylbenzenesulfonamide Imidazo-thiazole 5-Methoxy-2,4-dimethyl Enzyme inhibition (inferred) Methoxy/dimethyl groups
Electronic and Steric Effects
  • Fluorine substitution on the benzene ring improves metabolic stability and bioavailability by reducing oxidative metabolism and enhancing lipophilicity .

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction conditions. For cyclization steps, solvents like DMF with iodine and triethylamine (as in imidazo[2,1-b]thiazole synthesis) can promote sulfur elimination and ring closure . Testing alternative bases (e.g., 3-picoline or 3,5-lutidine, as used in sulfonamide preparations) may reduce side reactions and improve purity . Monitoring reaction progress via TLC or HPLC and isolating intermediates (e.g., via column chromatography) can enhance yield.

Basic: What spectroscopic and structural characterization methods are critical for confirming this compound’s identity?

Methodological Answer:
1H and 13C NMR are essential for verifying substituent positions and aromaticity patterns, particularly distinguishing fluorophenyl and dihydroimidazothiazole moieties . High-resolution mass spectrometry (HRMS) confirms molecular weight. For definitive structural confirmation, single-crystal X-ray diffraction (as demonstrated in related imidazo-thiazole derivatives) provides atomic-level resolution . Purity should be assessed via HPLC with UV detection.

Advanced: How can researchers evaluate the compound’s potential to induce endoplasmic reticulum (ER) stress in cancer models?

Methodological Answer:
Design in vitro assays using glioblastoma (GBM) cell lines, as ER stress induction is a known mechanism for imidazo-thiazole derivatives . Measure ER stress markers (e.g., GRP78, CHOP, and XBP1 splicing) via qRT-PCR or Western blot. Combine with apoptosis assays (Annexin V/PI staining) to correlate ER stress with cell death. Validate findings in 3D spheroid models to mimic tumor microenvironments.

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this sulfonamide derivative?

Methodological Answer:

Functional Group Variation: Synthesize analogs with modified fluorophenyl substituents (e.g., chloro or methoxy groups) or alterations to the dihydroimidazothiazole core .

Biological Testing: Screen analogs against cancer cell panels (e.g., NCI-60) to identify activity trends.

Computational Modeling: Use molecular docking to predict interactions with targets like sirtuin-1 (as seen with SRT1720, a structurally related compound) .

Statistical Analysis: Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity data.

Advanced: How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell line genetic backgrounds, serum concentrations) or compound purity. To resolve:

  • Standardize protocols (e.g., use identical cell lines and incubation times).
  • Verify compound purity via NMR and HPLC before testing.
  • Replicate studies in independent labs.
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent used in stock solutions).

Basic: What key factors should be considered in stability studies for this compound?

Methodological Answer:

  • Storage Conditions: Test stability under accelerated conditions (40°C/75% RH) and long-term (-20°C, desiccated).
  • Analytical Methods: Use HPLC to monitor degradation products. Thermogravimetric analysis (TGA) can assess thermal stability.
  • Light Sensitivity: Conduct photostability studies per ICH guidelines (e.g., exposure to UV/visible light).

Advanced: How can blood-brain barrier (BBB) permeability be assessed for CNS-targeted applications?

Methodological Answer:

In Vitro Models: Use parallel artificial membrane permeability assays (PAMPA-BBB) or BBB endothelial cell monolayers.

In Vivo Studies: Administer the compound to rodents and measure brain-to-plasma ratios via LC-MS/MS.

LogP and PSA Analysis: Predict BBB penetration using computational tools; optimal ranges are typically LogP 2–5 and polar surface area <90 Ų .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.